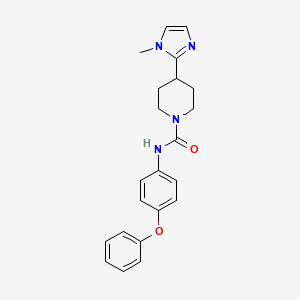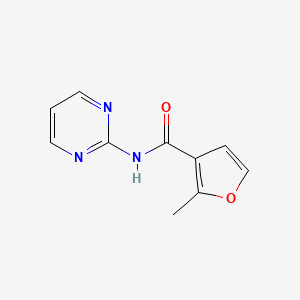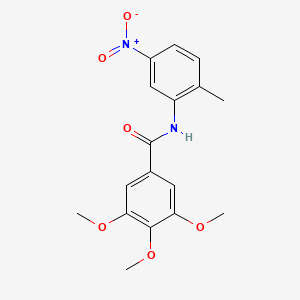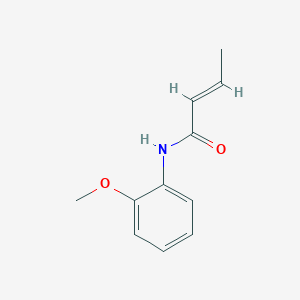
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide, also known as MPP or MPPF, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
Mecanismo De Acción
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, pain, and appetite. By blocking the activity of the 5-HT1A receptor, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide can modulate these processes and potentially provide therapeutic benefits in various pathological conditions.
Biochemical and Physiological Effects:
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to modulate various physiological processes, including anxiety, depression, pain, and addiction. By blocking the activity of the 5-HT1A receptor, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide can reduce anxiety and depression-like behaviors in animal models, as well as alleviate pain and reduce drug-seeking behavior in addiction models. 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been shown to modulate cardiovascular function, including blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has several advantages as a research tool, including its high selectivity for the 5-HT1A receptor, its well-characterized pharmacological profile, and its availability as a commercial product. However, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide also has some limitations, including its relatively low potency and its potential off-target effects on other serotonin receptor subtypes.
Direcciones Futuras
Future research directions for 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide may include the development of more potent and selective 5-HT1A receptor antagonists, as well as the investigation of the potential therapeutic applications of these compounds in various pathological conditions. Additionally, the use of 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide in combination with other pharmacological agents may provide new insights into the complex interactions between the serotonin system and other neurotransmitter systems in the brain and body.
Métodos De Síntesis
The synthesis of 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide involves several steps, including the reaction of 4-bromoaniline with 4-phenoxybenzaldehyde to form 4-(4-phenoxyphenyl)aniline, which is then reacted with 1-methylimidazole to produce 4-(1-methyl-1H-imidazol-2-yl)phenylamine. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, pain, and addiction. 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been used to study the effects of 5-HT1A receptor antagonists on the cardiovascular system, as well as the potential therapeutic applications of these compounds in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
4-(1-methylimidazol-2-yl)-N-(4-phenoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25-16-13-23-21(25)17-11-14-26(15-12-17)22(27)24-18-7-9-20(10-8-18)28-19-5-3-2-4-6-19/h2-10,13,16-17H,11-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWHOCBIGWTIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)
![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)



![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5680924.png)
![9-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680930.png)
![5-{[5-(2-methoxyphenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5680941.png)

